5-(4-Bromophenoxymethyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is characterized by a furan ring substituted with a bromophenoxy methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromophenol and furan-2-carbaldehyde.
Formation of Bromophenoxy Methyl Intermediate: 4-bromophenol is reacted with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 4-bromophenoxymethyl intermediate.
Coupling Reaction: The intermediate is then coupled with furan-2-carbaldehyde under basic conditions to yield the desired product
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include primary amines and thiols, often in the presence of a base
Major Products Formed
Oxidation: 5-(4-Bromophenoxymethyl)furan-2-carboxylic acid.
Reduction: 5-(4-Bromophenoxymethyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its mechanism of action may involve interactions with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenoxymethyl)furan-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylphenoxymethyl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of bromine
Uniqueness
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other substituents .
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXOMAISDKZWBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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